Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate is a synthetic compound belonging to the quinoxaline family, which is characterized by a fused bicyclic structure containing nitrogen atoms. Quinoxaline derivatives have gained attention due to their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. This compound is notable for its trifluoromethyl group, which can enhance biological activity and lipophilicity.
The compound can be synthesized through various chemical reactions involving starting materials such as diethyl 2-oxomalonate and substituted phenylenediamines. The synthesis methods often involve specific catalysts and conditions to achieve the desired structural modifications.
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate is classified as a small organic molecule. It falls under the category of heterocyclic compounds, specifically quinoxalines, which are recognized for their roles in pharmacology and organic synthesis.
The synthesis of methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate typically involves multiple steps:
The reaction conditions, including temperature, time, and solvent systems (such as ethanol or dimethylformamide), are critical to optimize yield and purity. For example, reactions may require refluxing for several hours or employing microwave assistance for efficiency .
The molecular structure of methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate features:
The molecular formula is , with a molecular weight of approximately 270.18 g/mol. The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate can participate in various chemical reactions due to its functional groups:
The stability of the trifluoromethyl group in various solvents and under different reaction conditions is an important factor that influences reactivity and product formation .
The mechanism of action for methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate involves its interaction with biological targets such as enzymes or receptors. Its structural features allow it to mimic natural substrates or inhibitors.
Research indicates that quinoxaline derivatives can act on various biological pathways, including those involved in cancer proliferation and antimicrobial activity. Specific studies have shown that modifications to the quinoxaline structure can significantly impact potency and selectivity .
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate typically exhibits:
The compound is stable under standard laboratory conditions but may decompose under extreme pH or heat. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate has several scientific uses:
Quinoxalines represent a privileged scaffold in medicinal chemistry due to their structural versatility and diverse biological activities. These bicyclic systems, comprising fused benzene and pyrazine rings, serve as molecular platforms for targeted chemical modifications. The introduction of electron-withdrawing groups (e.g., trifluoromethyl) and functional handles (e.g., ester moieties) transforms these heterocycles into sophisticated pharmacophores capable of precise biomolecular interactions. Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate exemplifies this strategic approach, combining a partially reduced quinoxaline core with two critical pharmacophoric elements: a C7-trifluoromethyl group and a C2-methyl ester functionality. This molecular architecture positions the compound at the intersection of synthetic utility and drug discovery potential, serving as a precursor to biologically active molecules while enabling fundamental studies on fluorine-based stereoelectronic effects [10].
The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a partially reduced variant of the fully aromatic quinoxaline system, characterized by a chiral center at C3 and a non-aromatic pyrazinone ring. Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate (C~11~H~7~F~3~N~2~O~3~, MW 272.18 g/mol) features distinct structural attributes: (1) A cis-amide bond between N1 and C2 carbonyl; (2) An sp³-hybridized C3 carbon bearing the oxo functionality; (3) A meta-positioned trifluoromethyl group on the benzenoid ring; and (4) A C2-ester moiety providing synthetic versatility [4] [9]. The molecule exhibits planar geometry in the benzo-fused ring with puckering at N1-C2-N3-C3a, confirmed by its crystallographically derived SMILES representation: COC(=O)C1=NC2=C(C=CC(=C2)C(F)(F)F)NC1=O [9].
Table 1: Structural Analogs of Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate
Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
---|---|---|---|---|
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate | 885271-85-2 | C~11~H~7~F~3~N~2~O~3~ | 7-CF~3~, 2-CO~2~CH~3~ | 272.18 |
3-Oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylic acid | 219485-21-9 | C~10~H~5~F~3~N~2~O~3~ | 7-CF~3~, 2-CO~2~H | 258.15 |
Methyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | 221167-39-1 | C~10~H~7~FN~2~O~3~ | 7-F, 2-CO~2~CH~3~ | 222.17 |
Electronic effects manifest in the molecule's dipole moment (calculated ~5.2 D) due to the electron-deficient trifluoromethyl group (σ~m~ = 0.43) and ester functionality. The C7-trifluoromethyl group induces a quadrupolar moment that stabilizes the crystal packing through [F···F] contacts (2.97–3.12 Å), while the conjugated amide system enables hydrogen bonding via N1-H (donor) and C2=O (acceptor) [4]. These features collectively enhance solid-state stability and influence solvation behavior—critical parameters for pharmaceutical processing.
The trifluoromethyl group confers distinctive physicochemical advantages when incorporated into nitrogen heterocycles: (1) Enhanced membrane permeability (log P increased by ~0.9 vs. methyl); (2) Improved metabolic stability through blockade of cytochrome P450 oxidation sites; (3) Modulation of pK~a~ values (acidifying adjacent protons by 1–3 units); and (4) Strengthened ligand-target binding via [CF~3~···protein] multipolar interactions [2] [7]. These properties explain the prevalence of CF~3~-substituted heterocycles in FDA-approved drugs, with over 20% of small-molecule pharmaceuticals containing fluorine.
N-CF~3~ heterocycles demonstrate particularly pronounced effects on bioavailability parameters. Comparative studies reveal that N-CF~3~ azoles exhibit 30–50% higher Caco-2 permeability and 2–3 fold greater metabolic stability in human liver microsomes relative to N-CH~3~ analogs [2]. In quinoxaline systems specifically, the C7-trifluoromethyl group creates an electron-deficient benzenoid ring that reduces LUMO energy (-2.8 eV vs. -2.3 eV for unsubstituted analog), potentially facilitating charge-transfer interactions with biological nucleophiles. This electronic perturbation also increases the compound’s susceptibility to nucleophilic aromatic substitution at C6 and C8 positions, enabling regioselective derivatization [7].
Table 2: Trifluoromethyl-Induced Property Modulation in Nitrogen Heterocycles
Property | CF~3~ vs. CH~3~ Substitution Effect | Structural Basis | Biological Impact |
---|---|---|---|
Lipophilicity | Δlog P = +0.5 to +1.2 | Higher hydrophobic surface area | Enhanced membrane penetration |
Metabolic Stability | t~1/2~ increase: 2–3 fold | Blockade of hydroxylation sites | Reduced hepatic clearance |
pK~a~ Modulation | ΔpK~a~ = -1.2 to -2.5 (for adjacent acidic protons) | Strong electron-withdrawing effect | Improved ionization profile |
Target Affinity | K~i~ improvement: 3–10 fold | [CF~3~···C=O] and [CF~3~···aromatic] interactions | Enhanced potency at enzyme active sites |
The methyl ester group in Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate serves three strategic purposes in drug development:
Synthetic Versatility: The electrophilic ester enables (1) Amidation with diverse amine nucleophiles; (2) Hydrolysis to carboxylic acid for further derivatization; (3) Reduction to aldehydes; and (4) Participation in multicomponent reactions. This is exemplified by the synthesis of oxazepin-quinoxaline bis-heterocycles via three-component reactions between quinoxaline carboxylates, 2-(2-formylphenoxy)acetic acid, and amines—achieving 70–92% yields without catalysts [5]. The ester's position α to the carbonyl facilitates enolization, enabling C3 functionalization through aldol or Mannich reactions.
Prodrug Potential: The methyl ester functions as a pro-moiety for carboxylic acid drugs, enhancing oral absorption through increased lipophilicity (clogP = 2.1 vs. 1.4 for carboxylic acid analog). Enzymatic hydrolysis in vivo regenerates the bioactive acid form, as demonstrated in sildenafil analogs where ester-to-acid conversion modulates phosphodiesterase inhibition [2].
Conformational Control: The ester carbonyl participates in intramolecular H-bonding with the N4-H proton, creating a pseudo-cyclic structure that rigidifies the molecule. This conformation preferentially presents the C7-CF~3~ group and benzo ring for π-stacking interactions with tyrosine kinase domains—a critical feature for anticancer activity [10]. Structure-activity relationship (SAR) studies confirm that ester-modified quinoxalines exhibit 5–8 fold higher VEGFR-2 inhibition than ketone or amide analogs due to optimal positioning of the C2 carbonyl in the ATP-binding pocket.
Table 3: Functional Roles of Ester Groups in Quinoxaline Derivatives
Role | Chemical Mechanism | Application Example | Reference |
---|---|---|---|
Electrophilic Handle | Nucleophilic acyl substitution | Synthesis of amide libraries via aminolysis | [4] |
Hydrolytic Prodrug | Esterase-mediated hydrolysis | Bioactivation to acidic metabolites | [3] |
Conformational Director | Intramolecular H-bonding (d = 1.98 Å between ester O and N4-H) | Locking bioactive conformation for kinase binding | [10] |
Electronic Modulator | -M effect reducing electron density at C3 | Facilitating enolate formation at C3 | [6] |
The strategic incorporation of both trifluoromethyl and ester functionalities creates a multimodal pharmacophore capable of interacting with diverse biological targets. Quinoxaline-based scaffolds demonstrate particular efficacy against tyrosine kinases (e.g., VEGFR-2, PDGFR) through competitive ATP binding, with IC~50~ values frequently below 100 nM when optimally substituted [10]. The C7-trifluoromethyl group enhances binding to the hydrophobic selectivity pocket, while the ester moiety provides synthetic access to extended heterocyclic systems through intramolecular cyclizations—enabling the development of bis-heterocyclic architectures with enhanced target specificity.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: